molecular formula C6H14ClNO B13493133 (2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride

(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride

Cat. No.: B13493133
M. Wt: 151.63 g/mol
InChI Key: NNUQQVGZQYGBHL-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride is a chiral compound with a cyclopropyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of cyclopropylcarbinol with a suitable amine under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amines.

Scientific Research Applications

(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-2-cyclopropylethan-1-ol hydrochloride
  • Cyclopropylamine
  • Cyclopropylcarbinol

Uniqueness

(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride is unique due to its chiral nature and the presence of both an amino group and a cyclopropyl group. This combination of features makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(2R)-2-amino-2-cyclopropylpropan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-6(7,4-8)5-2-3-5;/h5,8H,2-4,7H2,1H3;1H/t6-;/m0./s1

InChI Key

NNUQQVGZQYGBHL-RGMNGODLSA-N

Isomeric SMILES

C[C@](CO)(C1CC1)N.Cl

Canonical SMILES

CC(CO)(C1CC1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.